Urea, N-(4-chlorophenyl)-N'-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-
Description
This compound features a urea core substituted with a 4-chlorophenyl group and a (2,3-dihydro-1,4-benzodioxin-2-yl)methyl moiety. The benzodioxin ring contributes to its rigidity and lipophilicity, while the urea group enables hydrogen bonding, critical for interactions in biological systems.
Properties
CAS No. |
356576-21-1 |
|---|---|
Molecular Formula |
C16H15ClN2O3 |
Molecular Weight |
318.75 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)urea |
InChI |
InChI=1S/C16H15ClN2O3/c17-11-5-7-12(8-6-11)19-16(20)18-9-13-10-21-14-3-1-2-4-15(14)22-13/h1-8,13H,9-10H2,(H2,18,19,20) |
InChI Key |
TWIBYCAQBCSMCF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(4-chlorophenyl)-N’-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]- typically involves the reaction of 4-chloroaniline with an isocyanate derivative of the benzodioxin compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Urea, N-(4-chlorophenyl)-N’-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can be used to remove specific functional groups or to alter the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, urea derivatives are often studied for their potential as enzyme inhibitors or as ligands for receptor binding. The presence of the chlorophenyl and benzodioxin groups may enhance the compound’s affinity for specific biological targets.
Medicine
In medicine, compounds like Urea, N-(4-chlorophenyl)-N’-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]- are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, this compound can be used in the formulation of specialty chemicals, including agrochemicals and polymers. Its unique properties may contribute to the development of new materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of Urea, N-(4-chlorophenyl)-N’-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Isomers and Positional Variants
- Y203-7058 (N-(4-chlorophenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea) Structure: Benzodioxin substitution at position 6 instead of 2. Properties: Molecular formula C₁₅H₁₃ClN₂O₃ (304.73 g/mol).
- G418-0405 (N-[(4-chlorophenyl)(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea) Structure: Incorporates a phenyl-oxadiazole group, increasing molecular complexity. Properties: Molecular weight 462.89 g/mol (C₂₄H₁₉ClN₄O₄).
Functional Group Replacements
Sulfamide Derivatives (e.g., N-((2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl)-N-methylsulfamide)
- Sulfonamide Derivatives (e.g., Compound 7l from ) Structure: Contains a sulfonamide linker and 3,5-dimethylphenyl group. Significance: Sulfonamide’s electron-withdrawing nature may enhance membrane penetration compared to urea .
Heterocyclic Ring Modifications
Non-Urea Derivatives with Shared Moieties
- 1-(4-Chlorophenyl)-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]piperazine
Physicochemical Properties and Drug-Likeness
Biological Activity
Urea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Urea, N-(4-chlorophenyl)-N'-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]- is notable for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H16ClN2O3
- Molecular Weight : 320.76 g/mol
- LogP : 4.13 (indicating lipophilicity)
The biological activity of urea derivatives often involves interaction with cellular targets such as enzymes and receptors. For the specific compound , preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with specific receptors that regulate cell signaling pathways.
Antitumor Activity
Research indicates that urea derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound, N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea , demonstrated significant cytotoxicity against human colon adenocarcinoma cells. The study highlighted that at cytotoxic concentrations, there was minimal inhibition of DNA and protein synthesis, suggesting a targeted mechanism rather than a generalized cytotoxic effect .
Antimicrobial Activity
Preliminary findings suggest that urea derivatives may possess antimicrobial properties. A study on structurally similar compounds indicated activity against drug-resistant strains of bacteria, including Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these compounds were found to be significantly lower than those for conventional antibiotics, indicating a potential for developing new antimicrobial agents .
Case Studies
Research Findings
Recent studies have focused on the synthesis and evaluation of various urea derivatives for their biological activities. The following are key findings:
- Cytotoxicity : Urea derivatives are being explored for their ability to induce apoptosis in cancer cells.
- Antimicrobial Efficacy : Certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Mechanistic Insights : Research is ongoing to elucidate the precise mechanisms by which these compounds exert their biological effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
